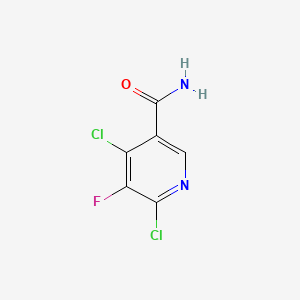

4,6-Dichloro-5-fluoro-pyridine-3-carboxamide

Description

Properties

Molecular Formula |

C6H3Cl2FN2O |

|---|---|

Molecular Weight |

209.00 g/mol |

IUPAC Name |

4,6-dichloro-5-fluoropyridine-3-carboxamide |

InChI |

InChI=1S/C6H3Cl2FN2O/c7-3-2(6(10)12)1-11-5(8)4(3)9/h1H,(H2,10,12) |

InChI Key |

XCSDBSIHRUTJGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)F)Cl)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Directed Fluorination and Chlorination

Introducing fluorine and chlorine atoms at specific positions on the pyridine ring demands careful control of reaction conditions. Fluorination often employs hydrogen fluoride (HF) or fluorinating agents like Selectfluor® , while chlorination typically uses phosphorus oxychloride (POCl₃) or chlorine gas in the presence of catalysts.

In the patented synthesis of 4,6-dichloro-5-fluoropyrimidine (a structurally related compound), fluoromalonic esters are reacted with formamide and alkali metal alkoxides to form dihydroxy intermediates, which are subsequently chlorinated. Adapting this approach, 5-fluoronicotinic acid could serve as a starting material for the target compound. Chlorination with POCl₃ at elevated temperatures (80–120°C) introduces chlorine atoms at positions 4 and 6, while the fluorine at position 5 remains intact due to its stronger bond dissociation energy.

Regioselectivity Challenges

Achieving regioselectivity in polychlorinated pyridines is non-trivial. Electron-withdrawing groups (e.g., carboxamide) direct electrophilic substitution to meta and para positions. However, steric effects from existing substituents can alter reactivity. Computational studies using density functional theory (DFT) suggest that the carboxamide group at position 3 deactivates the ring, favoring chlorination at positions 4 and 6 over position 2.

Carboxamide Group Introduction

Amidation of Carboxylic Acid Derivatives

The carboxamide group is commonly introduced via amide coupling or Hofmann rearrangement . Starting from 4,6-dichloro-5-fluoronicotinic acid , treatment with thionyl chloride (SOCl₂) generates the corresponding acid chloride, which reacts with aqueous ammonia to yield the target carboxamide.

Reaction Scheme:

$$

\text{C}6\text{H}2\text{Cl}2\text{FNO}2 \xrightarrow{\text{SOCl}2} \text{C}6\text{H}2\text{Cl}2\text{FNOCl} \xrightarrow{\text{NH}3} \text{C}6\text{H}3\text{Cl}2\text{FN}_2\text{O}

$$

Nitrile Hydrolysis

An alternative route involves the hydrolysis of a nitrile precursor. For example, 4,6-dichloro-5-fluoropyridine-3-carbonitrile can be hydrolyzed under acidic or basic conditions to form the carboxamide. This method avoids the use of SOCl₂, which poses safety hazards.

One-Pot Multistep Synthesis

Recent advances emphasize one-pot syntheses to improve efficiency. A patented method for analogous pyrimidines combines formamide-mediated cyclization with sequential chlorination. Adapting this protocol:

- Cyclocondensation : Reacting ethyl fluoromalonate with formamide and sodium methoxide in methanol forms the pyridine ring.

- Chlorination : Adding POCl₃ and chlorine gas introduces chlorine atoms at positions 4 and 6.

- Amidation : In situ hydrolysis of an intermediate nitrile or ester yields the carboxamide.

Key Conditions :

- Temperature: 80–120°C for chlorination.

- Molar Ratios: 2.5–8 mol formamide and 3–4 mol alkali metal alkoxide per mole of starting material.

Analytical Characterization

Successful synthesis requires validation through:

- NMR Spectroscopy : $$^{19}\text{F}$$ NMR confirms fluorine incorporation (δ ≈ -120 ppm).

- Mass Spectrometry : High-resolution MS verifies the molecular ion peak at m/z 209.9606 .

- X-ray Crystallography : Resolves regiochemistry of halogen substituents.

Industrial-Scale Production Challenges

Scaling up synthesis introduces challenges such as:

- Heat Management : Exothermic chlorination steps require controlled cooling.

- Purification : Distillation or recrystallization removes by-products like 4,5,6-trichloronicotinamide .

- Yield Optimization : Pilot studies report yields of 60–75%, limited by competing side reactions.

Emerging Methodologies

Photocatalytic Chlorination

Visible-light-mediated chlorination using ruthenium catalysts offers a greener alternative to traditional methods. Preliminary studies show promise for regioselective chlorination of electron-deficient pyridines.

Biocatalytic Approaches

Enzymatic amidation using lipases or transaminases could streamline carboxamide formation under mild conditions, though substrate specificity remains a hurdle.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-5-fluoro-pyridine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the halogen atoms and the carboxamide group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include various derivatives of the pyridine ring, such as chlorinated, fluorinated, and carboxylated compounds. These derivatives can be further modified to produce a wide range of biologically active molecules.

Scientific Research Applications

4,6-Dichloro-5-fluoro-pyridine-3-carboxamide has found applications in several areas of scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: The compound is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 4,6-Dichloro-5-fluoro-pyridine-3-carboxamide exerts its effects depends on its molecular targets and pathways. The presence of halogen atoms and the carboxamide group allows the compound to interact with specific enzymes or receptors, leading to biological activity. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between 4,6-Dichloro-5-fluoro-pyridine-3-carboxamide and related compounds:

Research Implications

- Drug Development : The carboxamide group in this compound makes it a promising scaffold for kinase inhibitors or antimicrobial agents, leveraging halogen interactions with hydrophobic enzyme pockets.

- Structure-Activity Relationships (SAR) : Comparative studies with methyl-substituted analogs (e.g., 132195-42-7) could reveal trade-offs between lipophilicity and solubility in lead optimization .

- Synthetic Feasibility : Lower yields in carboxylic acid synthesis (e.g., 43.7% in ) underscore the need for optimized routes to improve scalability for carboxamide derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,6-dichloro-5-fluoro-pyridine-3-carboxamide, and how can reaction conditions be optimized to improve yield?

- Methodology :

- Step 1 : Start with halogenated pyridine precursors, such as 4,6-dichloro-5-fluoropyridine-3-carboxylic acid ( ). Convert the carboxylic acid to the corresponding acid chloride using thionyl chloride or oxalyl chloride (as seen in analogous compounds, ).

- Step 2 : React the acid chloride with ammonia or a primary amine to form the carboxamide.

- Optimization : Adjust solvent polarity (e.g., DCM vs. THF), temperature (0–25°C), and stoichiometry of ammonia. Monitor reaction progress via TLC or HPLC. Purity can be enhanced via recrystallization in ethanol/water mixtures.

- Key References : Synthesis of related pyridine-3-carboxamides via amidation , acid chloride preparation .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use -, -, and -NMR to confirm substitution patterns (e.g., distinguishing chloro/fluoro positions). The 5-fluoro group typically shows a singlet in -NMR (~-120 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 238.97).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%).

- Key References : Structural analysis of pyridine derivatives via NMR and MS .

Advanced Research Questions

Q. What strategies are effective in resolving conflicting data regarding the reactivity of the 5-fluoro substituent in cross-coupling reactions involving this compound?

- Methodology :

- Comparative Studies : Test palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) under varying conditions (e.g., Pd(OAc)/XPhos vs. PdCl(dppf)). Fluorine's electron-withdrawing effects may hinder oxidative addition but stabilize intermediates.

- Computational Analysis : Use DFT calculations to map electron density at the 5-fluoro position and compare activation energies for competing pathways.

- Key References : Reactivity studies of fluorinated pyridines in cross-coupling .

Q. How does the electronic environment of the pyridine ring influence the regioselectivity of nucleophilic substitution reactions at the 4- and 6-chloro positions?

- Methodology :

- Electronic Profiling : Perform Hammett studies or NBO analysis to quantify electron-withdrawing effects of fluorine and chlorine.

- Experimental Testing : React with nucleophiles (e.g., methoxide, amines) under controlled conditions. The 4-chloro position is typically more reactive due to para-directing effects of fluorine.

- Key References : Regioselectivity in halogenated pyridines .

Q. What are the challenges in achieving enantioselective synthesis of derivatives, and how can chiral catalysts or auxiliaries be employed?

- Methodology :

- Chiral Auxiliaries : Attach a chiral group (e.g., Evans oxazolidinone) to the carboxamide during synthesis, then cleave it post-functionalization.

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in transition metal-catalyzed reactions to induce enantioselectivity.

- Key References : Enantioselective synthesis of fluorinated pyrrolidines .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for derivatives of this compound?

- Methodology :

- Reproducibility Checks : Validate assay protocols (e.g., IC measurements) across multiple labs.

- Meta-Analysis : Compare structural variations (e.g., substituent effects in vs. 12) and correlate with activity trends.

- Key References : Bioactivity studies of pyrimidine carboxamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.